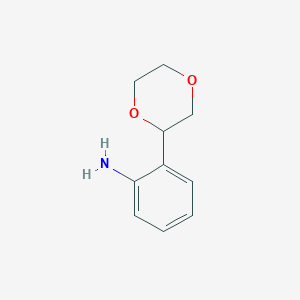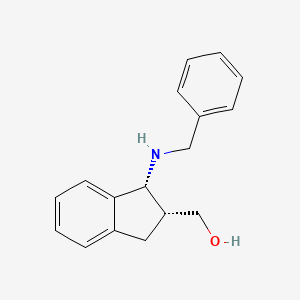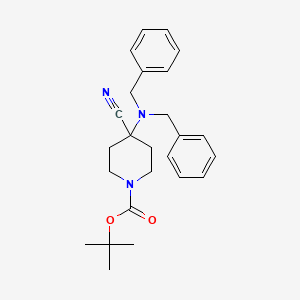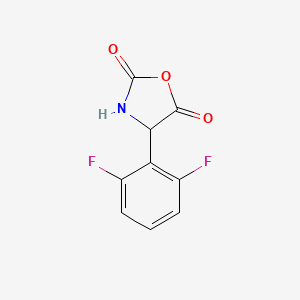
1-Methyl-5-nitropyrazole-4-boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-nitropyrazole-4-boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a methyl group and a nitro group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Methyl-5-nitropyrazole-4-boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 1-methyl-5-nitropyrazole with a boronic ester under suitable conditions. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-5-nitropyrazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, often using acidic conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-nitropyrazole-4-boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: It is explored for its potential in drug discovery, especially in the design of new therapeutic agents targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-nitropyrazole-4-boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with hydroxyl groups in enzymes, inhibiting their activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-nitropyrazole-4-boronic acid can be compared with other boronic acids, such as phenylboronic acid and pinacol boronic esters. While these compounds share the boronic acid functional group, this compound is unique due to its pyrazole ring and nitro group, which confer distinct reactivity and biological activity . Similar compounds include:
- Phenylboronic acid
- Pinacol boronic esters
- 3-Nitropyrazole-4-boronic acid
These compounds differ in their substituents and overall structure, leading to variations in their chemical behavior and applications.
Eigenschaften
Molekularformel |
C4H6BN3O4 |
|---|---|
Molekulargewicht |
170.92 g/mol |
IUPAC-Name |
(1-methyl-5-nitropyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C4H6BN3O4/c1-7-4(8(11)12)3(2-6-7)5(9)10/h2,9-10H,1H3 |
InChI-Schlüssel |
IHETXDFYXICGKB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(N(N=C1)C)[N+](=O)[O-])(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13709868.png)



![4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde](/img/structure/B13709881.png)



![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)





